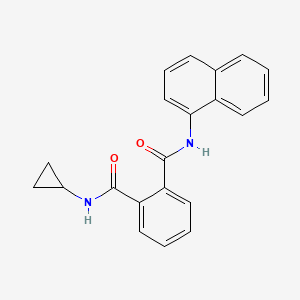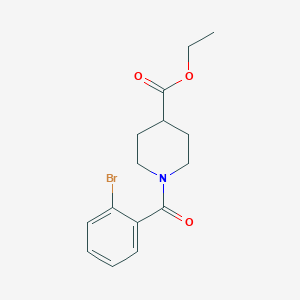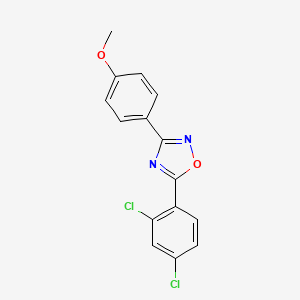![molecular formula C20H25N3O2S B5502793 (1S*,5R*)-6-{5-[(methylthio)methyl]-2-furoyl}-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5502793.png)
(1S*,5R*)-6-{5-[(methylthio)methyl]-2-furoyl}-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S*,5R*)-6-{5-[(methylthio)methyl]-2-furoyl}-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane is a useful research compound. Its molecular formula is C20H25N3O2S and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.16674822 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Sigma Receptor Ligands with Cytotoxic Activity
Research has led to the synthesis of all possible stereoisomeric alcohols and methyl ethers derived from (R)- and (S)-glutamate, displaying high sigma1 receptor affinity. Notably, these compounds, including variations of the 6,8-diazabicyclo[3.2.2]nonane framework, have shown to completely halt the cell growth of the small cell lung cancer cell line A-427 at a concentration of 20 μM. This indicates a potential for specific targeting within this cell line, with IC50 values in the range of known antitumor drugs like cisplatin and oxaliplatin, pointing towards a significant contribution to the development of novel antitumor agents (Geiger et al., 2007).
Coordination Chemistry of Hexadentate Ligands
Investigations into the coordination chemistry of hexadentate bispidine-based ligands have shown that these compounds form very stable complexes with metal ions. This research provides insights into how the rigid structures of these ligands, along with their specific donor sets, can preferentially coordinate to large metal ions, indicating their utility in developing metal-based catalysts or therapeutic agents. The efficiency of encapsulation and the stability constants with various metals, including Cu(2+), Zn(2+), and others, highlight their potential in coordination chemistry and applications requiring metal-ligand interactions (Bleiholder et al., 2005).
Photobase Generators
The synthesis of nitrogen heterocyclic amidines, prepared through the reduction of 1,5-diazabicyclo[4,3,0]nonene, has been explored for their applications as photobase generators. This research is foundational in the development of photoresists and other light-sensitive materials used in lithographic processes. The structure-activity relationship of these photobase generators was investigated, focusing on their UV absorbance, thermal stability, and photosensitivity, showcasing their potential in materials science and nanofabrication technologies (Guo-qian, 2013).
Properties
IUPAC Name |
[5-(methylsulfanylmethyl)furan-2-yl]-[(1S,5R)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-26-14-18-6-7-19(25-18)20(24)23-12-16-4-5-17(23)13-22(11-16)10-15-3-2-8-21-9-15/h2-3,6-9,16-17H,4-5,10-14H2,1H3/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOUHXFLBCXHAI-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(O1)C(=O)N2CC3CCC2CN(C3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC1=CC=C(O1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7,7-dibenzyl-12-tert-butyl-3,4,5,6,9-pentazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,8,10-pentaene](/img/structure/B5502713.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-phenoxyazetidine](/img/structure/B5502732.png)
![N-[2-(4-fluorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5502734.png)
![2-[5-(4-Ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B5502736.png)
![4-{2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5502739.png)

![N-({1-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5502758.png)


![5-(2-chlorophenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-2-furamide](/img/structure/B5502778.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5502803.png)
![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5502807.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5502815.png)
